molecular formula C11H12O2 B1607389 Methyl 2-phenylcyclopropanecarboxylate CAS No. 20030-70-0

Methyl 2-phenylcyclopropanecarboxylate

Cat. No.: B1607389
CAS No.: 20030-70-0
M. Wt: 176.21 g/mol
InChI Key: BQRFZWGTJXCXSR-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Frameworks in Advanced Chemical Research

The cyclopropane framework, a three-membered carbocyclic ring, is a prevalent structural motif in a wide array of pharmaceutical agents and biologically active natural products. rsc.org Its significance stems from a unique set of stereoelectronic properties. The inherent ring strain and the ‘bent’ nature of its carbon-carbon bonds give it electronic characteristics that are intermediate between those of an alkane and an alkene. rsc.org This feature allows for unique interactions with biological targets.

Furthermore, the rigid and well-defined three-dimensional structure of the cyclopropane ring provides a level of conformational constraint that is highly sought after in drug design. mdpi.com By incorporating a cyclopropane unit, chemists can lock flexible molecules into specific conformations, which can lead to enhanced binding affinity and selectivity for their biological targets. mdpi.com This conformational rigidity also contributes to increased metabolic stability, as the strong C-H bonds and the compact structure are less susceptible to enzymatic degradation in the body. mdpi.com The strategic incorporation of cyclopropane rings has been shown to improve a range of pharmacokinetic properties, including membrane permeability and aqueous solubility. mdpi.com

Overview of Methyl 2-phenylcyclopropanecarboxylate as a Versatile Synthetic Intermediate

This compound stands out as a particularly valuable building block in organic synthesis. This compound features a phenyl group and a methyl ester functionality attached to the cyclopropane ring, providing two distinct points for chemical modification. The presence of these functional groups, combined with the inherent reactivity of the cyclopropane ring, makes it a versatile intermediate for the synthesis of a diverse range of more complex molecules.

The ester group can be readily transformed into other functionalities such as carboxylic acids, amides, and alcohols, opening up a plethora of synthetic possibilities. google.commasterorganicchemistry.com For instance, the hydrolysis of the ester to the corresponding carboxylic acid is a key step in the synthesis of bioactive amines. google.com The cyclopropane ring itself can undergo specific ring-opening reactions under certain conditions, providing access to linear carbon chains with defined stereochemistry. The phenyl group also offers a site for further functionalization, adding to the compound's synthetic utility.

The strategic importance of this compound is underscored by its application in the synthesis of medicinally relevant compounds, including analogs of known drugs. google.com Its stereoisomers, both diastereomers (cis/trans) and enantiomers, can be accessed through stereoselective synthesis, allowing for the fine-tuning of the properties of the final products.

Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂ nih.gov
Molecular Weight176.21 g/mol nih.gov
IUPAC Namemethyl 2-phenylcyclopropane-1-carboxylate nih.gov
CAS Number20030-70-0 nih.gov

Synthesis of this compound

The primary method for synthesizing this compound is the cyclopropanation of styrene (B11656) with a methyl diazoacetate. This reaction is typically catalyzed by a variety of transition metals, with the choice of catalyst and ligands influencing the yield, diastereoselectivity (cis vs. trans), and enantioselectivity.

Catalyst SystemDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)Yield (%)Reference
Rh₂(OAc)₄70:30-- nih.gov
[Co(TPP)]--46 nih.gov
Engineered Myoglobin (B1173299)>99:1 (E:Z)>99% (1S,2S)up to 92 rochester.edu
Chiral Iron Porphyrinup to 99:1up to 87% (trans)up to 99 rsc.org
Ru-Pybox-up to 97%- wiley-vch.de
Photocatalyst-free (gem-diiodomethyl carboxylate)1:1 to 1.5:1-up to 75 rsc.orgresearchgate.net

Note: The table presents a selection of reported data and is not exhaustive. Results can vary based on specific reaction conditions.

Reactions of this compound

As a versatile intermediate, this compound can undergo a variety of chemical transformations at both the ester functional group and the cyclopropane ring.

Reactions at the Ester Group

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 2-phenylcyclopropanecarboxylic acid. This is a common transformation, often carried out under basic conditions (e.g., using sodium hydroxide), followed by acidification. This carboxylic acid is a key intermediate for further synthetic manipulations. google.com

Amidation: The ester can be converted to an amide by reacting with an amine. This reaction can be catalyzed by various reagents, including niobium pentoxide (Nb₂O₅) for direct amidation, or by using coupling agents like HBTU with the corresponding carboxylate salt. researchgate.netresearchgate.net

Reduction: The ester group can be reduced to a primary alcohol, (2-phenylcyclopropyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comnih.gov This transformation provides another avenue for synthetic diversification.

Reactions Involving the Cyclopropane Ring

Ring-Opening Reactions: While the cyclopropane ring is generally stable, it can undergo ring-opening reactions under specific conditions, often promoted by Lewis acids or electrophiles. For example, related donor-acceptor cyclopropanes react with electrophiles like benzeneselenenyl chloride, leading to regioselective ring-opening. While specific studies on this compound are limited, the principles of these reactions can be applied.

Ring-Opening Polymerization: In a broader context, some cyclopropane-containing monomers can undergo ring-opening polymerization (ROP) to form polymers. mdpi.comrsc.org However, specific studies detailing the ROP of this compound are not prevalent in the literature.

Application in the Synthesis of Bioactive Molecules

The true value of this compound as a synthetic intermediate is demonstrated in its application for the construction of biologically active molecules. The 2-phenylcyclopropylamine scaffold, in particular, is a key pharmacophore in a number of centrally acting drugs.

A notable example is the synthesis of analogs of Tranylcypromine , a monoamine oxidase inhibitor used as an antidepressant. nih.gov The synthesis of trans-2-phenylcyclopropylamine, the core structure of Tranylcypromine, can be achieved from 2-phenylcyclopropanecarboxylate. The process involves the hydrolysis of the ester to the carboxylic acid, followed by a Curtius rearrangement of the corresponding acyl azide (B81097), which is generated from the carboxylic acid. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFZWGTJXCXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335325
Record name Methyl 2-phenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20030-70-0
Record name Methyl 2-phenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformations of Methyl 2 Phenylcyclopropanecarboxylate

Cyclopropane (B1198618) Ring-Opening Reactions and Subsequent Transformations

The high ring strain of the cyclopropane ring in Methyl 2-phenylcyclopropanecarboxylate makes it susceptible to ring-opening reactions under various conditions. These reactions are often regioselective, influenced by the electronic effects of the phenyl and ester substituents. For instance, donor-acceptor cyclopropanes, such as this compound, are known to undergo ring-opening reactions, cycloadditions, and rearrangements. acs.org The presence of substituents that can stabilize developing charges or radical intermediates dictates the pathway of the ring-opening process. unimi.it

Under Lewis acid catalysis, donor-acceptor cyclopropanes can participate in (3+2) cycloadditions with various partners like isocyanates, leading to five-membered heterocycles. caltech.educaltech.edu The reaction proceeds through a ring-opening mechanism to form a zwitterionic intermediate that is then trapped. caltech.edu Furthermore, transition metal-catalyzed reactions, for example with rhodium(II) complexes, can induce ring-opening to form vinyl carbene intermediates, which can then undergo further transformations. acs.org Radical-induced ring-opening is also a known transformation pathway for cyclopropanes, particularly for less reactive radicals. unimi.it

Functional Group Interconversions of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ester group of this compound can be readily converted into other functional groups.

Hydrolysis: The most common transformation is hydrolysis to the corresponding carboxylic acid, 2-phenylcyclopropanecarboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) (NaOH) in a solvent like methanol. rsc.org The reaction can also be carried out using potassium hydroxide (KOH) or lithium hydroxide (LiOH). caltech.edugoogle.com The progress of the hydrolysis can be monitored to ensure complete conversion and avoid side reactions. semanticscholar.org

Transesterification: The methyl ester can be converted to other esters, such as an ethyl ester, through transesterification. A patent describes a procedure where the corresponding carboxylic acid is reacted with thionyl bromide and ethanol (B145695) at low temperatures to yield ethyl 2-phenylcyclopropanecarboxylate. google.comgoogle.com

The table below summarizes typical conditions for these transformations.

TransformationReagents and ConditionsProduct
Hydrolysis25% aq. NaOH, MeOH, reflux2-phenylcyclopropanecarboxylic acid
TransesterificationThionyl bromide, Ethanol, -15°CEthyl 2-phenylcyclopropanecarboxylate

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound towards nucleophiles and electrophiles is influenced by the electronic nature of its substituents.

Nucleophilic Reactivity: The ester carbonyl group is an electrophilic center and can be attacked by nucleophiles, as seen in hydrolysis and amidation reactions. google.com Furthermore, the carbon atom alpha to the ester group can be deprotonated by a strong base like lithium diisopropylamide (LDA) to form an enolate. However, this can lead to self-Claisen condensation as a side reaction. researchgate.net The use of a zinc enolate, generated from the corresponding α-bromo ester, offers a more controlled approach for C-C bond formation. researchgate.net

Electrophilic Reactivity: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid ring-opening of the cyclopropane. The cyclopropane ring itself, having π-character, can react with electrophiles. unimi.it Metal carbenes generated from diazo compounds are electrophilic intermediates that are central to cyclopropanation reactions for synthesizing the title compound. uevora.pt The resulting cyclopropane can then be subject to attack by electrophiles, leading to ring fission. unimi.it

Oxidative Transformations and Ring Cleavage

Oxidative reactions of this compound can lead to various products, including those resulting from the cleavage of the cyclopropane ring. The steric and electronic properties of the substituents, along with the nature of the oxidizing agent, determine the regio- and stereospecificity of the ring opening. unimi.it Oxidative cleavage of a double bond in a precursor during synthesis can lead to the formation of the cyclopropane ring. bath.ac.uk

In some cases, oxidative work-up procedures involving reagents like ozone followed by methyl sulfide (B99878) are used in the synthesis of related cyclopropane compounds, indicating the stability of the ring under these specific conditions. rsc.orgrsc.org However, stronger oxidizing agents or different reaction conditions can lead to the cleavage of the C-C bonds of the cyclopropyl (B3062369) group. unimi.it For example, oxidative ring-opening of related α-hydroxyl ketones has been developed to prepare axially chiral biaryls. researchgate.net

Derivatization Strategies towards Diverse Chemical Scaffolds

This compound is a valuable starting material for the synthesis of more complex molecules, including carboxylic acids, amides, and heterocyclic systems.

As previously mentioned, hydrolysis of the methyl ester provides 2-phenylcyclopropanecarboxylic acid. rsc.org This acid is a key intermediate for the synthesis of amides. Amidation can be achieved by activating the carboxylic acid, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacting it with an appropriate amine in the presence of a base like N,N-diisopropylethylamine. google.com This method has been used to synthesize a range of N-substituted-2-phenylcyclopropanecarboxamides, which have applications in medicinal chemistry as orexin (B13118510) receptor antagonists. google.com

The table below shows an example of an amidation reaction.

Reactant 1Reactant 2Coupling Agent/BaseProduct
(1R,2S)-2-phenylcyclopropanecarboxylic acid5-fluoro-pyridin-2-ylamineHATU / N,N-diisopropylethylamine in DMF(1R,2S)-N-(5-fluoropyridin-2-yl)-2-phenylcyclopropanecarboxamide

The reactivity of the cyclopropane ring can be harnessed to construct spirocyclic structures. While direct conversion of this compound to spiro systems is not extensively detailed in the provided context, related dirhodium(II)-catalyzed reactions are known to produce spiro compounds. acs.org The formation of spiro-compounds has been a topic of chemical investigation for over a century. acs.org The general principle involves a ring-opening of the cyclopropane followed by an intramolecular cyclization onto a tethered functional group. The development of catalytic C-H amination reactions using rhodium catalysts has enabled the synthesis of various heterocyclic products, including those that could potentially be extended to spiro systems from appropriately substituted cyclopropane precursors. acs.org

Cycloaddition Product Rearrangements

While direct studies on the rearrangement of cycloaddition products of this compound are not extensively documented, research on closely related derivatives provides significant insights into the potential reactivity. A notable example involves the cycloaddition of nitrones to derivatives of this compound, such as methyl (E)-2-(2-phenylcyclopropylidene)acetate and methyl 2-methylidene-3-phenylcyclopropane-1-carboxylate.

In these studies, N-aryl-C-(arylcarbamoyl)nitrones were found to react in a regioselective manner with the exocyclic double bond of the cyclopropane derivatives. This [3+2] cycloaddition leads to the formation of diastereoisomeric 5-oxa-6-azaspiro[2.4]heptane-4-carboxylates. researchgate.net The reaction of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate also proceeds with high regioselectivity to yield substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. researchgate.net

The resulting spirocyclic isoxazolidine (B1194047) products are susceptible to rearrangements, which can be triggered thermally or under catalytic conditions. These rearrangements often involve the cleavage of the strained cyclopropane ring or the N-O bond of the isoxazolidine, leading to the formation of more complex heterocyclic structures such as piperidin-4-ones. researchgate.net Such rearrangements highlight the synthetic utility of cyclopropane derivatives as precursors to diverse molecular architectures.

The table below summarizes the cycloaddition reactions of nitrones with derivatives of this compound, which are precursors to the rearranged products.

Reactant 1Reactant 2Product TypeRef.
Methyl (E)-2-(2-phenylcyclopropylidene)acetateN-Aryl-C-(arylcarbamoyl)nitronesDiastereoisomeric 5-oxa-6-azaspiro[2.4]heptane-4-carboxylates researchgate.net
Methyl 2-methylidene-3-phenylcyclopropane-1-carboxylateN-Aryl-C-(arylcarbamoyl)nitronesDiastereoisomeric 5-oxa-6-azaspiro[2.4]heptane-4-carboxylates researchgate.net
Methyl 2-benzylidenecyclopropanecarboxylateC-Aryl- and C-carbamoylnitronesSubstituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The presence of a phenyl group in this compound offers a handle for further functionalization through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the cross-coupling of this compound itself are not extensively reported in the surveyed literature, the principles of these reactions are broadly applicable to the phenyl moiety of the molecule.

Palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of aryl halides and triflates. nih.gov Had the phenyl group of this compound been substituted with a halide (e.g., bromo- or iodo-), a variety of powerful transformations could be envisioned.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. youtube.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netcmsolab.com This would allow for the introduction of alkenyl substituents onto the phenyl ring.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This would allow for the introduction of various amino groups to the phenyl ring.

Sonogashira Coupling: For the formation of carbon-carbon triple bonds, the Sonogashira coupling reacts an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst.

The table below outlines the general components for these potential cross-coupling reactions on a hypothetical halogenated derivative of this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingOrganoboron compound (e.g., boronic acid)Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-C
Heck ReactionAlkenePd catalyst (e.g., Pd(OAc)₂), BaseC-C (alkenyl)
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseC-N
Sonogashira CouplingTerminal AlkynePd catalyst, Cu co-catalyst, BaseC-C (alkynyl)

Further functionalization could also be explored through C-H activation strategies, which involve the direct coupling of a C-H bond on the phenyl ring with a suitable partner, catalyzed by transition metals like palladium, rhodium, or ruthenium. rsc.org This approach would circumvent the need for pre-functionalization of the phenyl ring with a halide.

Mechanistic Investigations in the Chemistry of Methyl 2 Phenylcyclopropanecarboxylate

Elucidation of Catalytic Cyclopropanation Mechanisms

The conversion of styrene (B11656) and a diazoacetate into methyl 2-phenylcyclopropanecarboxylate is most effectively achieved using catalysts. The mechanism of this catalytic cyclopropanation can vary significantly depending on the metal, ligands, and reaction conditions employed. The most widely accepted pathways involve the in situ generation of reactive intermediates from the diazo compound, which then transfer a carbene fragment to the alkene. researchgate.netresearchgate.net

The most common and extensively studied mechanism for the catalytic cyclopropanation of styrene proceeds through a metal-carbene intermediate. wikipedia.orgresearchgate.net This process is catalyzed by a variety of transition metals, with rhodium and copper complexes being particularly prevalent, alongside developments in iron-based biocatalysts. wikipedia.orgrochester.edu

The general catalytic cycle can be described in three main steps:

Catalyst Activation: The diazo compound, such as methyl phenyldiazoacetate, attacks the metal center of the catalyst. wikipedia.orgwikipedia.org

Carbene Formation: This is followed by the expulsion of a stable nitrogen molecule (N₂) to generate a highly reactive metal-carbene (or carbenoid) species. wikipedia.orgacsgcipr.org This step is often the rate-determining step of the entire catalytic cycle. researchgate.net

Carbene Transfer: The metal-carbene intermediate then reacts with the alkene (styrene). This transfer of the carbene moiety to the double bond can occur via different pathways. The most commonly proposed pathway is a concerted, though potentially asynchronous, addition where the new carbon-carbon bonds are formed in a single transition state. wikipedia.orgresearchgate.net This concerted mechanism accounts for the observed stereospecificity of the reaction, where the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. wikipedia.orgmasterorganicchemistry.com

An alternative, stepwise pathway has also been proposed, which proceeds through the formation of a four-membered metallacyclobutane intermediate. researchgate.net While less common for this specific reaction, it represents another viable route for carbene transfer.

Recent advancements have also seen the development of engineered metalloenzymes, such as myoglobin (B1173299) and cytochrome P450 variants, for this transformation. rochester.edunih.gov These biocatalysts operate through a similar mechanism involving a heme-bound iron-carbene intermediate to achieve high activity and stereoselectivity. rochester.eduacs.org

Catalyst TypeKey IntermediateProposed Transfer MechanismReference
Rhodium(II) CarboxylatesRhodium-CarbeneConcerted Addition wikipedia.orgresearchgate.net
Copper(I) ComplexesCopper-CarbeneConcerted Addition nih.govunizar.es
Engineered Myoglobin (Heme-Iron)Iron-Porphyrin Carbene (IPC)Concerted or Stepwise rochester.eduacs.org
Rhodium(I)-NHCRhodium-CarbeneStepwise (via Metallacyclobutane) researchgate.net

While the metal-carbene pathway is dominant, alternative radical-based mechanisms have been investigated and established for cyclopropanation reactions. These pathways avoid the traditional metallocarbene intermediate and instead involve radical species.

One such approach utilizes Co(II)-based metalloradical catalysis. researchgate.net In this mechanism, the cobalt(II) complex, a stable 15-electron metalloradical, homolytically activates the diazo compound to generate an α-Co(III)-alkyl radical intermediate. researchgate.net This radical then adds to the alkene (styrene) to form a γ-Co(III)-alkyl radical, which subsequently undergoes intramolecular radical substitution to yield the cyclopropane product and regenerate the Co(II) catalyst. researchgate.netnih.gov A similar stepwise radical process has been proposed for certain Fe(III)-porphyrin catalysts. researchgate.net

Another distinct radical pathway involves photocatalysis. It has been shown that chromium photocatalysts can induce a radical cation cycloaddition between electron-rich alkenes and diazo compounds under visible light. nih.gov This method is mechanistically different from traditional metal-catalyzed reactions and offers unique chemoselectivity. nih.gov

Fundamentally, the reaction between an alkene and a carbene to form a cyclopropane is classified as a [2+1] cycloaddition. nih.gov The "2" refers to the two π-electrons of the alkene, and the "1" refers to the carbene as a one-carbon component. The mechanism is stereospecific, proceeding via a concerted syn-addition, meaning the stereochemistry of the alkene is preserved in the final product. wikipedia.orgmasterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane. wikipedia.org

In metal-catalyzed reactions, the mechanism involves the concerted addition of the metal-carbene to the C=C π-bond. masterorganicchemistry.com The carbene can be considered to have both nucleophilic character (the lone pair) and electrophilic character (the empty p-orbital), allowing it to interact with the alkene's π-system in a single transition state. masterorganicchemistry.com

In metal-free systems, such as those catalyzed by the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the mechanism is more complex. Computational studies suggest that the Lewis acid activates the diazoacetate, leading to the removal of N₂ and subsequent nucleophilic attack by styrene to produce the [2+1] cyclopropane product. nih.govacs.org

The performance of metal catalysts can be finely tuned by the ligands coordinated to the metal center. Bidentate N-heterocyclic carbene (NHC) ligands, and specifically bis(NHC) ligands, have gained significant interest in catalysis. nih.gov These ligands bind to a metal center at two points, creating a chelate effect that often enhances the stability and modulates the electronic properties of the resulting complex.

Bis(NHC) ligands, which feature two carbene donor sites, can be used to construct robust ruthenium, palladium, or other transition metal catalysts. nih.gov The structural tunability of the linker between the two carbene units allows for precise control over the geometry and steric environment around the catalytically active metal center. nih.gov This control is critical in asymmetric catalysis, where the ligand architecture dictates the stereochemical outcome of the reaction. While their application has been explored in various catalytic transformations, their role in cyclopropanation is to provide a well-defined and stable chiral environment that can influence the enantioselectivity of the carbene transfer step. nih.govrsc.org

Computational and Theoretical Studies

To gain deeper insight into the complex reaction mechanisms, transition states, and factors controlling selectivity, computational methods have become an indispensable tool. Density Functional Theory (DFT) is a particularly powerful method for modeling these reactions.

DFT calculations have been instrumental in clarifying the mechanisms of cyclopropanation to form products like this compound. acs.org Studies on the B(C₆F₅)₃-catalyzed reaction between styrene and aryldiazodiacetate have used DFT to compare multiple potential reaction pathways. nih.govacs.orgresearchgate.net

These computational analyses have revealed that the most plausible mechanism involves the coordination of the Lewis acid to a carbonyl oxygen of the diazo compound (O-bound activation). nih.govacs.org The subsequent removal of N₂ to form a carbene intermediate was identified as the rate-limiting step of the reaction. nih.govacs.org DFT calculations successfully predicted the high activation barriers for alternative pathways, such as those involving N-bound or C-bound activation, or the uncatalyzed reaction, deeming them kinetically unfavorable. nih.govacs.org

The table below summarizes the calculated Gibbs free energy barriers for different mechanistic pathways in a B(C₆F₅)₃-catalyzed system, illustrating how DFT can distinguish between them.

Calculated Gibbs Free Energy Barriers for a B(C₆F₅)₃-Catalyzed Cyclopropanation nih.gov
Proposed PathwayRate-Limiting StepCalculated Barrier (kcal/mol)Conclusion
N-Bound Boron ActivationNucleophilic Attack28.0Unlikely
C-Bound Boron ActivationN₂ Removal32.7Unlikely
O-Bound Boron Activation N₂ Removal 22.1 Most Plausible
Uncatalyzed ReactionN₂ Removal / Attack> 28.3Unlikely

Furthermore, DFT has been used to explain the origin of diastereoselectivity. By modeling the transition states, researchers have identified key interactions that favor one stereoisomer over another. In the B(C₆F₅)₃ system, high diastereoselectivity was attributed to a combination of steric hindrance between the phenyl group of styrene and the bulky catalyst, along with favorable π-π stacking interactions between the aromatic rings in the preferred transition state geometry. nih.govresearchgate.net Similar DFT analyses of heme-catalyzed cyclopropanation have helped to elucidate the reaction coordinate and identify the rate-determining step in these biocatalytic systems. rsc.org

Characterization of Transition States and Energy Landscapes

The reactivity of this compound, a classic example of a donor-acceptor cyclopropane (DAC), is governed by its potential energy surface. nih.gov Chemical reactions involving this molecule proceed from a stable ground state to products via a higher-energy transition state. nih.gov The energy landscape provides a conceptual map of these transformations, with valleys representing stable intermediates and peaks representing transition states. nih.govresearchgate.net

Table 1: Key Features of the Energy Landscape for this compound Ring-Opening

FeatureDescriptionImplication for Reactivity
Ground State The stable cis or trans isomer of this compound.The starting point of the reaction coordinate.
Activation Interaction with a Lewis acid or thermal energy to polarize the C1-C2 bond. researchgate.netLowers the activation energy for ring-opening.
Transition State A high-energy, transient species where the C1-C2 bond is partially broken.The primary energy barrier that determines the reaction rate.
Key Intermediate A stabilized 1,3-zwitterionic species with a positive charge at the benzylic position and a negative charge on the enolate. researchgate.netrsc.orgA crucial, albeit short-lived, species that is the precursor to most products.
Product Formation The reaction of the intermediate with a nucleophile or electrophile, or rearrangement.The final step in the reaction, leading to a variety of possible structures.

This table summarizes the principal stages of the reaction pathway as understood from general principles of donor-acceptor cyclopropane chemistry.

Influence of Catalyst Ligand Design and Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound can be finely tuned through external factors, namely the design of catalyst ligands and the modification of substituents on the molecule itself.

Catalyst Ligand Design: Lewis acids are the most common catalysts used to activate donor-acceptor cyclopropanes. researchgate.net In reactions where a transition metal catalyst is employed, the ligands attached to the metal center play a pivotal role. The electronic and steric properties of these ligands can be rationally designed to control the outcome of the reaction. For instance, modifying the σ-donating ability of a ligand can alter the redox potential of the metal center, which in turn affects the catalytic activity. nih.gov Weaker σ-donating ligands can lead to a higher redox potential, potentially influencing the rate of key catalytic steps. nih.gov Furthermore, the steric bulk of ligands can create a specific chiral environment around the catalyst's active site, enabling enantioselective transformations.

Substituent Effects: The inherent reactivity of this compound is a direct consequence of its substituent pattern. The phenyl group acts as an electron donor, stabilizing the positive charge that develops at the adjacent carbon during ring-opening. The methyl carboxylate group is an electron acceptor, stabilizing the negative charge of the resulting enolate. Altering these substituents has a predictable impact on the reaction. nih.gov

Table 2: Predicted Influence of Substituents on Reactivity

Substituent ModificationPredicted Effect on Ring-Opening RateRationale
Electron-donating group on the phenyl ring (e.g., -OCH₃) IncreaseFurther stabilizes the positive charge on the benzylic carbon in the 1,3-dipolar intermediate.
Electron-withdrawing group on the phenyl ring (e.g., -NO₂) DecreaseDestabilizes the positive charge on the benzylic carbon, increasing the activation energy for ring-opening.
More powerful electron-withdrawing group than the ester (e.g., ketone) IncreaseFurther stabilizes the negative charge on the carbanion/enolate portion of the intermediate.
Increased steric bulk on the ester (e.g., tert-butyl ester) May decrease or alter selectivityCan hinder the approach of the catalyst or other reactants due to steric hindrance.

This table is based on established principles of physical organic chemistry and substituent effects in related systems. nih.gov

Mechanistic Insights into Isomerization Processes (e.g., Base-Catalyzed, Thermal)

This compound can undergo isomerization, most notably cis-trans isomerization, through different mechanistic pathways, including thermal and base-catalyzed routes.

Thermal Isomerization: The thermal isomerization of cyclopropanes can proceed through a biradical mechanism. researchgate.net In this process, heating the molecule provides sufficient energy to cause homolytic cleavage of one of the carbon-carbon bonds in the ring. This results in the formation of a short-lived 1,3-diradical intermediate. Rotation can then occur around the remaining single bonds. Subsequent re-closure of the ring can lead to the formation of either the original isomer or its geometric counterpart. For cis-2-methylcyclopropane carboxylic acid, a related compound, this unimolecular reaction was found to be consistent with a biradical mechanism. researchgate.net

Base-Catalyzed Isomerization: In the presence of a base, isomerization can occur via an anionic intermediate. A sufficiently strong base can deprotonate the carbon atom alpha to the methyl ester group (the C1 position). This creates a resonance-stabilized carbanion (enolate). This process can lead to equilibration between the cis and trans isomers. The mechanism may involve a transient ring-opening of the enolate to form a corresponding anionic open-chain species, which upon ring-closure can yield a mixture of isomers.

Mechanisms of Cyclopropane Ring-Opening and Rearrangement Reactions

The hallmark of donor-acceptor cyclopropane chemistry is the facility of ring-opening reactions, which generate versatile intermediates capable of undergoing a wide array of subsequent transformations and rearrangements. researchgate.netnih.gov

The most common mechanism for the ring-opening of this compound involves heterolytic cleavage of the C1-C2 bond. researchgate.net This process is typically initiated by a Lewis acid catalyst, which coordinates to the carbonyl oxygen of the ester group. This coordination enhances the electron-withdrawing nature of the ester, further polarizing the C1-C2 bond and facilitating its cleavage. The result is the formation of a highly stabilized 1,3-dipolar (zwitterionic) intermediate. researchgate.netrsc.org This intermediate is a powerful synthon, capable of reacting with various electrophiles and nucleophiles in formal cycloaddition or annulation reactions. researchgate.net

Alternatively, ring-opening can be initiated through radical pathways. For example, an acyl radical could add to the cyclopropane, leading to a radical intermediate that subsequently undergoes ring-opening to form a more stable alkyl radical, which can then participate in further cyclization or intermolecular reactions. nih.gov

Once the cyclopropane ring is opened, the resulting intermediate can undergo various rearrangement reactions. While specific rearrangements of the opened form of this compound are context-dependent, the open-chain structure is a precursor that could potentially engage in processes analogous to well-known rearrangements in organic chemistry, such as sigmatropic shifts or other intramolecular cascades, depending on the reaction conditions and the other reagents present. nih.govlibretexts.org

Table 3: Summary of Ring-Opening Mechanisms

Mechanism TypeInitiator/CatalystKey IntermediateTypical Subsequent Reactions
Polar (Heterolytic) Lewis Acid (e.g., Yb(OTf)₃, TiCl₄) researchgate.netrsc.org1,3-Zwitterion / Dipolar species researchgate.netrsc.orgCycloadditions, annulations, reaction with nucleophiles. researchgate.net
Radical Radical Initiator (e.g., DTBP) nih.govAlkyl radical nih.govIntermolecular cyclization, atom transfer. nih.gov
Electrophilic Electrophile (e.g., PhSeCl) rsc.orgDipolar species rsc.orgAddition of the electrophile and a nucleophile across the former C1-C3 bond.

This table summarizes different pathways for the ring-opening of donor-acceptor cyclopropanes based on published literature.

Stereochemical Control and Aspects in Methyl 2 Phenylcyclopropanecarboxylate Chemistry

Diastereoselectivity in Synthetic Routes and Transformations

The formation of the two stereocenters in methyl 2-phenylcyclopropanecarboxylate necessitates control over the diastereomeric outcome, leading to either the cis or trans isomer. In the context of its synthesis, this typically refers to the relative orientation of the phenyl and the methoxycarbonyl groups. The diastereoselectivity of cyclopropanation reactions is heavily influenced by the choice of catalyst, reagents, and reaction conditions.

In transition metal-catalyzed cyclopropanations of styrene (B11656) with diazoacetates, the trans isomer is generally the major product. This preference is often attributed to steric interactions in the transition state, which favor the approach of the carbene and the olefin in a way that minimizes steric hindrance between the bulky phenyl group of the styrene and the ester group of the carbene.

Several catalytic systems have been shown to provide high diastereoselectivity:

Cobalt-Porphyrin Catalysts: Cobalt(II) complexes of D2-symmetric chiral porphyrins have demonstrated high diastereoselectivity in the cyclopropanation of styrene derivatives, often exceeding 98% de for the trans isomer. mdpi.com

Myoglobin-Based Catalysts: Engineered myoglobin (B1173299) variants can catalyze the cyclopropanation of styrene with ethyl diazoacetate, showing a strong preference for the trans diastereomer. google.com

Ruthenium-Pheox Catalysts: A p-nitro-Ru(II)-diphenyl-Pheox complex has been used for the cyclopropanation of styrene with diazo acetoxy acetone derivatives, achieving excellent diastereoselectivity of over 99:1 in favor of the trans product. organic-chemistry.org

Iron-Based Catalysts: Iron(II) complexes of chiral tetraaza macrocyclic ligands and chiral iron(II) porphyrin complexes are also effective in catalyzing the cyclopropanation of styrene, yielding high diastereoselectivities. scispace.comru.nl

While a trans preference is common, some catalyst systems can favor the cis isomer. For instance, polymer-supported bis(oxazoline)-copper catalysts have shown an unexpected preference for the cis product in the cyclopropanation of styrene with ethyl diazoacetate. DFT mechanistic studies on cyclopropanation reactions have helped to elucidate the origins of diastereoselectivity, suggesting that steric hindrance between the aryl group of the styrene and the catalyst plays a crucial role in determining the stereochemical outcome.

Catalyst SystemSubstratesMajor DiastereomerDiastereomeric Ratio (trans:cis) / de (%)Reference
Cobalt(II)-Porphyrin [Co(1)]Styrene + Diazoacetatetrans>98% de mdpi.com
p-nitro-Ru(II)-diphenyl-PheoxStyrene + Diazo acetoxy acetonetrans>99:1 organic-chemistry.org
Engineered MyoglobinStyrene + Ethyl diazoacetatetransHigh google.com
Fe(II)-PorphyrinStyrene + Ethyl diazoacetatetransHigh scispace.comru.nl
Polymer-Supported Bis(oxazoline)-CuStyrene + Ethyl diazoacetateciscis-preference

Enantioselective Methodologies for Asymmetric Synthesis

Achieving high enantioselectivity in the synthesis of this compound is a significant challenge that has been addressed through the development of various asymmetric catalytic methods. These strategies rely on the use of chiral catalysts to control the facial selectivity of the cyclopropanation reaction.

Chiral Catalyst Design and Optimization for Enantiocontrol

The design of effective chiral catalysts is central to the enantioselective synthesis of this compound. A variety of metal-ligand complexes have been explored for this purpose.

Copper-Bis(oxazoline) Complexes: Chiral bis(oxazoline) (BOX) ligands in complex with copper(I) or copper(II) salts are among the most successful catalysts for the asymmetric cyclopropanation of olefins. These C2-symmetric ligands create a chiral environment around the copper center, which directs the approach of the diazoacetate to the styrene, leading to high enantioselectivities. The catalyst's effectiveness can be influenced by immobilizing it on a solid support, such as silica or polymers, which can sometimes lead to results similar to or even better than their homogeneous counterparts.

Cobalt-Porphyrin Complexes: Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as highly effective catalysts, providing excellent enantioselectivity (up to 98% ee) in the cyclopropanation of styrene. mdpi.com A key advantage of this system is the minimization of diazo compound dimerization, a common side reaction. mdpi.com

Mechanically Chiral Rotaxane-Gold Complexes: A novel approach involves the use of mechanically planar chiral rotaxanes as ligands for gold(I) catalysts. These interlocked molecules possess "mechanical chirality" that does not depend on covalent stereogenic units. A rotaxane-based gold complex has been shown to mediate the cyclopropanation of styrene with stereoselectivities comparable to conventional covalent catalysts, achieving enantiomeric excesses in the range of 42-77%.

Engineered Heme Proteins: Biocatalysis using engineered heme proteins, such as myoglobin and cytochrome P450, represents another powerful strategy. google.com Site-directed mutagenesis can be used to create variants with tailored active sites that can catalyze the cyclopropanation of styrene with high enantioselectivity. google.com

Ligand Effects on Enantioselectivity

The structure of the chiral ligand plays a crucial role in determining the enantioselectivity of the cyclopropanation reaction. Subtle modifications to the ligand can lead to significant changes in the stereochemical outcome.

In the case of bis(oxazoline) ligands , the substituents at the 4-position of the oxazoline rings are critical for high asymmetric induction. Bulky groups like tert-butyl or indanyl are often employed to create a more defined chiral pocket around the metal center. The chelate size, determined by the bridge connecting the two oxazoline rings, also influences the orientation of the substituents and, consequently, the enantioselectivity.

The development of mechanically planar chiral rotaxane ligands introduces a new paradigm where the non-covalent interactions and the constrained environment of the interlocked structure dictate the stereochemical control.

Catalyst SystemLigand TypeAlkeneDiazo Reagentee (%)Reference
[Co(1)]D2-symmetric chiral porphyrinStyreneDiazoacetate98 mdpi.com
Cu(I)-Bis(oxazoline)Indan-BOX on polymer supportStyreneEthyl diazoacetateGood
[Au(rotaxane)(Cl)]Mechanically planar chiral rotaxaneStyrenePropargylic ester42-77
Engineered MyoglobinHeme cofactorStyreneEthyl diazoacetateHigh google.com
Cu-Pinene-bipyridinePinene-bipyridineStyreneEthyl diazoacetateup to 90

Determination and Assignment of Absolute Configurations

Once an enantiomerically enriched sample of this compound is synthesized, it is crucial to determine its absolute configuration. Several methods are available for this purpose.

One of the most definitive methods is single-crystal X-ray diffraction . If a suitable crystal of the compound or a derivative can be obtained, X-ray crystallography can provide an unambiguous assignment of the absolute stereochemistry.

NMR spectroscopy using chiral derivatizing agents is a widely used technique for determining the absolute configuration of chiral carboxylic acids. The carboxylic acid is converted into diastereomeric esters or amides by reaction with a chiral reagent. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form Mosher's esters. The analysis of the ¹H NMR spectra of these diastereomers, specifically the differences in chemical shifts (Δδ) of protons near the chiral center, can be used to deduce the absolute configuration. Another chiral anisotropic reagent that has proven useful is phenylglycine methyl ester (PGME).

The absolute configuration of (-)-2-phenylcyclopropanecarboxylic acid has been reported, providing a reference for related compounds.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of this compound is an important consideration, as the potential for epimerization at either of the two stereocenters could compromise the enantiomeric and diastereomeric purity of the compound.

The cyclopropane (B1198618) ring is generally stable, but the protons on the ring can be susceptible to abstraction under certain conditions, which could lead to loss of stereochemical integrity. The C1 carbon is attached to an ester group, which can activate the adjacent C-H bond for deprotonation under basic conditions. If this proton is removed, the resulting carbanion could potentially re-protonate from either face, leading to epimerization at C1. However, the racemization of cyclopropanecarboxylic acids with two asymmetric carbons is generally considered difficult. Studies on related systems, such as chrysanthemic acid, have shown that racemization can be achieved under specific conditions, for example, by treating the corresponding acid anhydride with a Lewis acid.

The C2 carbon is a benzylic position, and the C-H bond at this position is also potentially acidic. Deprotonation at this center under strongly basic conditions could lead to a benzylic anion. While this anion would be stabilized by the adjacent phenyl ring, its planarity could allow for non-stereospecific re-protonation, resulting in epimerization at C2.

Advanced Research Applications of Methyl 2 Phenylcyclopropanecarboxylate in Organic Synthesis

Strategic Use in the Construction of Complex Molecular Architectures

The cyclopropane (B1198618) ring, particularly when functionalized, serves as a versatile intermediate for the synthesis of more complex molecules. The inherent ring strain can be harnessed for ring-opening reactions, while the substituents provide handles for a wide array of chemical transformations.

Cyano-substituted cyclopropanes, which are closely related to methyl 2-phenylcyclopropanecarboxylate, are particularly attractive building blocks because the cyano group can be readily converted into various other functional groups, such as carboxylic acids, amides, and amines. nih.govrochester.edu For instance, an enzymatically produced cyano-substituted phenylcyclopropane was successfully transformed into carboxy- and carboxyamide-functionalized cyclopropanes through hydrolysis, and into a formyl-substituted cyclopropane via reduction, demonstrating the synthetic versatility of these scaffolds. rochester.edu

Furthermore, cyclopropyl-containing building blocks are utilized in the synthesis of medicinally relevant compounds. For example, a racemic tryptophan analogue was synthesized from a substituted cyclopropyl (B3062369) acetate (B1210297), which was then used to create spirocyclopropane analogues of bioactive natural products and pharmaceuticals. researchgate.net The ability to introduce the cyclopropane motif early in a synthetic sequence and then elaborate upon it showcases its strategic importance in constructing complex molecular frameworks that are of interest in drug discovery. nih.govnih.govrsc.org The use of such building blocks enables the efficient assembly of diverse and topologically rich molecular structures. whiterose.ac.uknih.govminakem.com

Development of Novel Catalytic Systems for Cyclopropanation and Beyond

The synthesis of this compound is most commonly achieved through the catalytic cyclopropanation of styrene (B11656) with a diazoacetate. The development of novel catalysts for this transformation is a major area of research, focusing on improving efficiency, selectivity, and substrate scope.

Dirhodium(II) Catalysts: Dirhodium(II) carboxylate complexes are among the most effective and widely used catalysts for the cyclopropanation of olefins with diazo compounds. wikipedia.org Chiral dirhodium(II) catalysts, such as Rh₂(S-DOSP)₄ and Rh₂(R-BPCP)₄, have been developed to achieve high enantioselectivity. nih.gov For instance, Rh₂(S-DOSP)₄ is optimal for the asymmetric cyclopropanation of styrene with 2-(trimethylsilyl)ethyl (TMSE) aryldiazoacetates, while Rh₂(R-BPCP)₄ is preferred for 2,2,2-trichloroethyl (TCE) diazoesters. nih.gov The choice of catalyst and the ester group on the diazo compound significantly influences the asymmetric induction. nih.gov Computational studies have been employed to understand the mechanism and the origins of selectivity in these rhodium-catalyzed reactions, suggesting a concerted but asynchronous transition state. nih.govacs.org

Bio-Catalysts (Engineered Enzymes): In recent years, biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered heme proteins, particularly myoglobin (B1173299) (Mb) variants, have been designed to catalyze the cyclopropanation of styrene with exceptional levels of diastereo- and enantioselectivity. nih.gov The variant Mb(H64V,V68A) was found to catalyze the reaction of styrene with ethyl diazoacetate to give the corresponding ethyl 2-phenylcyclopropanecarboxylate with >99.9% diastereomeric excess (d.e.) and >99.9% enantiomeric excess (e.e.). nih.gov These myoglobin-based catalysts have also proven effective for reactions using diazoacetonitrile, expanding the scope to nitrile-substituted cyclopropanes which are valuable synthetic intermediates. nih.govrochester.edu

Other Metal-Based and Metal-Free Catalysts: Beyond rhodium and engineered enzymes, other catalytic systems have been explored.

Ruthenium-Porphyrin Complexes: Chiral Ru-porphyrins have been used for the asymmetric cyclopropanation of styrene derivatives with diazoacetonitrile, although with moderate stereoselectivity. rochester.edu More recently, a p-nitro-Ru(II)-diphenyl-Pheox complex has shown high yields and excellent stereoselectivity (up to 98% e.e.) for the cyclopropanation of styrene with diazo acetoxy acetone. hueuni.edu.vn

Iron-Porphyrin Complexes: These catalysts have been investigated for stereoselective cyclopropanations. rochester.edu

Metal-Free Catalysts: Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, has been used as a metal-free Lewis acid catalyst for the cyclopropanation of styrene with aryldiazoacetates. Density functional theory (DFT) calculations suggest the reaction proceeds via O-bound boron activation of the diazoacetate, with steric hindrance and π-π stacking interactions controlling the high diastereoselectivity. nih.gov

Strategies for Addressing and Optimizing Synthetic Yields and Isomer Ratios

A primary goal in the synthesis of this compound is the control of stereochemistry to selectively produce a single desired isomer in high yield. The product can exist as four stereoisomers, arising from the cis and trans relationship between the phenyl and carboxylate groups, and the enantiomeric forms of each.

Catalyst and Ligand Design: The choice of catalyst is the most critical factor in controlling isomer ratios. Chiral dirhodium(II) catalysts featuring bulky ligands have been designed to maximize stereoselectivity. For example, the Rh₂(S-TCPTAD)₄ catalyst provides high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates. nih.gov Similarly, dirhodium(II) complexes with ortho-metalated aryl phosphines can achieve enantioselectivities up to 91% for the cis-cyclopropane product and 87% for the trans product in the reaction of styrenes with ethyl diazoacetate. researchgate.net

Engineered Enzymes: As noted previously, engineered myoglobin variants offer perhaps the most impressive control over stereoselectivity. The Mb(H64V,V68A) catalyst produces ethyl 2-phenylcyclopropanecarboxylate with virtually perfect diastereo- and enantioselectivity (>99.9% d.e. and >99.9% e.e.). nih.gov This level of control is achieved by the precisely tailored active site of the enzyme, which dictates the trajectory of the interacting substrates.

Reaction Conditions: Optimization of reaction conditions also plays a role. For dirhodium-catalyzed systems, lowering the reaction temperature can significantly improve enantioselectivity. In one study, the enantiomeric excess for a cyclopropanation using a Rh₂(S-DOSP)₄ catalyst increased from the 81-88% range at room temperature to 87-96% at -40 °C. nih.gov The solvent can also have an effect, with non-coordinating solvents like pentane (B18724) or dichloromethane (B109758) (DCM) often being preferred. nih.gov

The following table summarizes the performance of various catalytic systems in the cyclopropanation of styrene and related substrates.

CatalystDiazo ReagentSubstrateYieldDiastereoselectivity (trans:cis or % d.e.)Enantioselectivity (% e.e.)Reference
Rh₂(S-DOSP)₄TMSE Phenyl-diazoacetateStyrene86%88:1287% (1S,2R) nih.gov
Rh₂(R-BPCP)₄TCE Phenyl-diazoacetateStyrene75%94:696% (1R,2S) nih.gov
Mb(H64V,V68A)Ethyl diazoacetateStyrene>99%>99% d.e. (E)>99.9% (1S,2S) nih.gov
p-nitro-Ru(II)-diphenyl-PheoxDiazo acetoxy acetoneStyrene92%>99:195% hueuni.edu.vn
Rh₂(S-TCPTAD)₄Methyl 4-methoxyphenyl-diazoacetateMethyl acrylate (B77674)99%>99:198% nih.gov

TMSE = 2-(trimethylsilyl)ethyl; TCE = 2,2,2-trichloroethyl

Exploration of Substrate Scope and Reaction Generality

The utility of a synthetic method is greatly enhanced if it is applicable to a wide range of substrates. Research into the cyclopropanation to form 2-phenylcyclopropanecarboxylate analogues has extensively explored the reaction's scope with respect to both the olefin and the diazo compound.

Styrene Derivatives: Dirhodium and myoglobin-based catalytic systems tolerate significant electronic and steric variation on the phenyl ring of the styrene substrate. Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen, nitro) substituents are well-tolerated, generally providing the cyclopropane products in good to excellent yields and high selectivity. nih.govnih.gov For example, the Rh₂(S-DOSP)₄-catalyzed reaction works well with 4-chlorostyrene (B41422) and 4-methoxystyrene. nih.gov The engineered myoglobin catalyst Mb(H64V,V68A) effectively cyclopropanates a broad range of substituted styrenes, including those with methyl, methoxy, fluoro, chloro, and bromo groups, consistently delivering high stereoselectivity. nih.gov

Diazo Compound Derivatives: The structure of the diazoacetate can also be varied. The reaction is not limited to simple methyl or ethyl esters. As previously mentioned, bulkier esters like TMSE and TCE esters are effective, and their use can be tailored to specific rhodium catalysts to optimize selectivity. nih.gov Aryldiazoacetates with various substituents on the aryl ring (e.g., 4-bromophenyl, 4-tert-butylphenyl) have been successfully employed, leading to products with high enantiomeric excess. nih.gov

Other Olefins: While styrene derivatives are the classic substrate, the scope has been pushed to include other types of olefins.

Electron-Deficient Olefins: The cyclopropanation of electron-deficient alkenes like acrylates is challenging due to the electrophilic nature of the metal-carbene intermediate. However, highly electrophilic rhodium carbenoids generated from catalysts like Rh₂(S-TCPTAD)₄ have been shown to effectively cyclopropanate substrates like methyl acrylate with high stereoselectivity. nih.gov

Dienes: The selective cyclopropanation of 1,3-dienes presents a challenge of regioselectivity. Palladium-catalyzed systems have been developed for the 3,4-regioselective cyclopropanation of 2-substituted 1,3-dienes. nih.gov

Alkyl-Substituted Olefins: Myoglobin-based catalysts have shown the ability to cyclopropanate unactivated alkyl-substituted and electron-deficient olefins with diazoacetonitrile, a feat not previously reported with these biocatalysts. rochester.edu

The following table provides examples illustrating the substrate scope for rhodium-catalyzed cyclopropanation.

CatalystDiazo ReagentSubstrateYieldDiastereoselectivity (trans:cis)Enantioselectivity (% e.e.)Reference
Rh₂(S-DOSP)₄TMSE Phenyl-diazoacetate4-Chlorostyrene78%85:1588% nih.gov
Rh₂(S-DOSP)₄TMSE Phenyl-diazoacetate4-Methoxystyrene61%89:1181% nih.gov
Rh₂(R-BPCP)₄TCE (4-t-butylphenyl)diazoacetateStyrene74%95:598% nih.gov
Rh₂(R-BPCP)₄TCE (4-fluorophenyl)diazoacetateStyrene58%94:693% nih.gov

Q & A

Q. What advanced separation techniques are required to isolate this compound from complex mixtures, such as natural extracts?

  • Methodological Answer : Employ preparative GC or high-performance liquid chromatography (HPLC) with phenyl-hexyl stationary phases. For natural extracts (e.g., plant volatiles), combine steam distillation with silica gel chromatography, referencing retention indices (e.g., 1435) for identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.